

BMS-599626 Dihydrochloride: In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: BMS-599626 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-599626, also known as AC480, is a potent and selective, orally bioavailable pan-HER kinase inhibitor.[1][2][3][4] It demonstrates significant inhibitory activity against human epidermal growth factor receptors HER1 (EGFR) and HER2, with lesser potency towards HER4.[1][2][3][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **BMS-599626 dihydrochloride**, including kinase inhibition assays, cell proliferation assays, and western blotting for signaling pathway analysis. The provided methodologies are intended to guide researchers in the accurate assessment of this compound's biological activity in a laboratory setting.

Mechanism of Action

BMS-599626 functions as an ATP-competitive inhibitor for HER1 and an ATP-noncompetitive inhibitor for HER2.[1] It effectively inhibits the autophosphorylation of these receptors, thereby blocking downstream signaling pathways crucial for cell growth and proliferation, such as the MAPK and PI3K/AKT pathways.[2][6] Notably, BMS-599626 has been shown to inhibit both homodimer and heterodimer signaling of HER1 and HER2.[7][8] This dual inhibition provides a broader spectrum of antitumor activity compared to agents selective for a single HER receptor.

Data Presentation



Table 1: Kinase Inhibitory Activity of BMS-599626

| Target Kinase | IC50 (nM) |
|---------------|-----------|
| HER1 (EGFR) | 20 - 22 |
| HER2 (ErbB2) | 30 - 32 |
| HER4 (ErbB4) | 190 |
| VEGFR2 | >2500 |
| c-Kit | >2500 |
| Lck | >2500 |
| MEK | >2500 |

Source:[1][2][3][5][9]

Table 2: Anti-proliferative Activity of BMS-599626 in Various Cancer Cell Lines

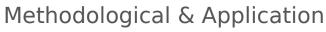


| Cell Line | Cancer Type | HER Status | IC50 (μM) |
|------------|--------------------------------|-----------------|-------------|
| Sal2 | Murine Salivary Gland Tumor | HER2 expressing | 0.24 |
| BT474 | Human Breast Tumor | HER2 amplified | 0.31 |
| KPL-4 | Human Breast Tumor | HER2 amplified | 0.38 |
| N87 | Human Gastric Carcinoma | HER2 amplified | 0.38 - 0.45 |
| HCC1954 | Human Breast Carcinoma | HER2 amplified | 0.34 |
| AU565 | Human Breast Carcinoma | HER2 amplified | 0.63 |
| ZR-75-30 | Human Breast Carcinoma | HER2 expressing | 0.51 |
| MDA-MB-175 | Human Breast Carcinoma | HER2 expressing | 0.84 |
| GEO | Human Colon Tumor | HER1 expressing | 0.75 - 0.90 |
| PC9 | Human Lung Adenocarcinoma | HER1 expressing | 0.34 |
| HCC202 | Human Breast Carcinoma | HER2 amplified | 0.94 |
| HCC1419 | Human Breast Carcinoma | HER2 amplified | 0.75 |

Source:[1]

Experimental Protocols HER Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of BMS-599626 on the enzymatic activity of HER family kinases.

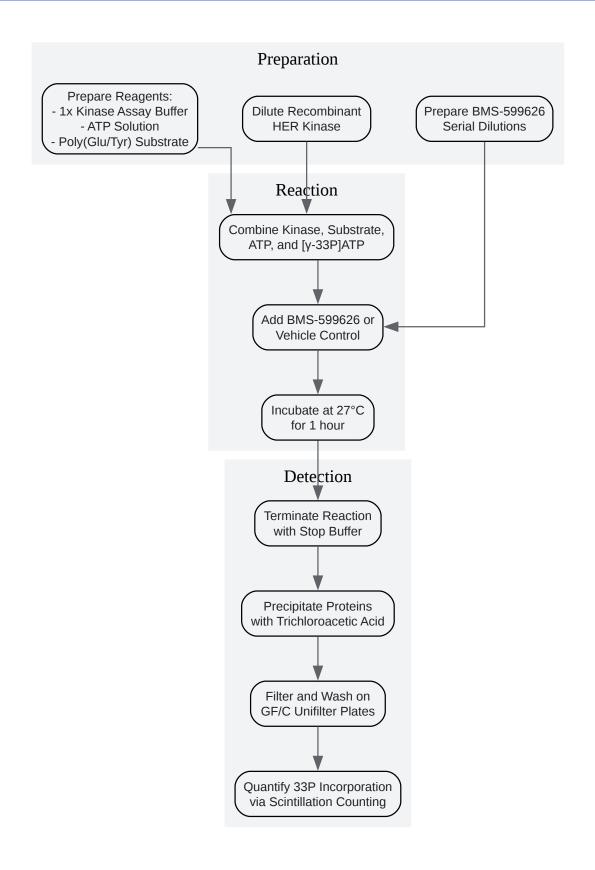




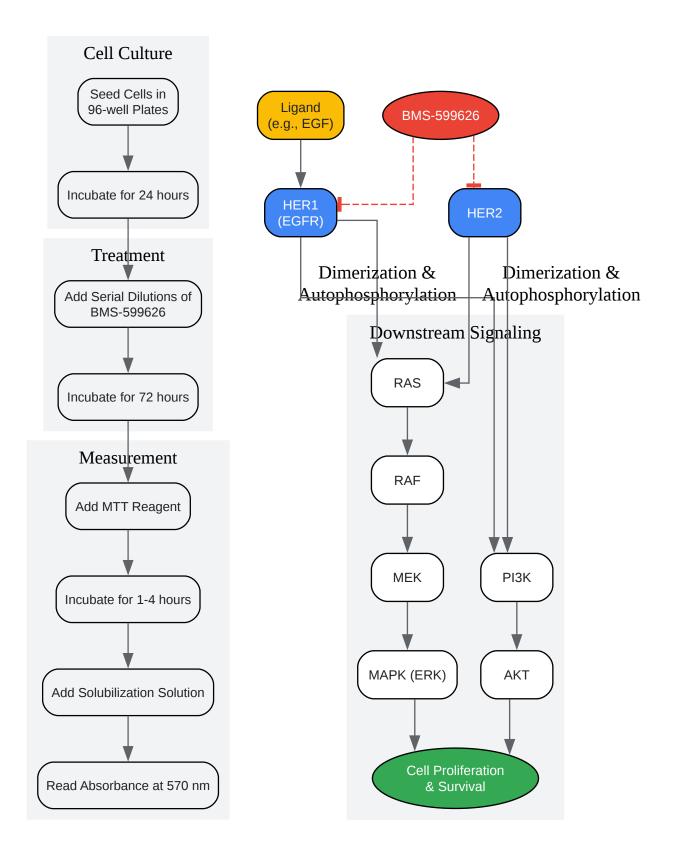


Workflow Diagram:









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